molecular formula C22H24N2O3S B2394671 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide CAS No. 893997-41-6

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide

Cat. No.: B2394671
CAS No.: 893997-41-6
M. Wt: 396.51
InChI Key: JOIGNRYECHNANK-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 3-methyl group at the benzene ring, linked via an ethyl chain to a 4-methyl-1,3-thiazole ring bearing a 3,4-dimethoxyphenyl substituent.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-14-6-5-7-16(12-14)21(25)23-11-10-20-15(2)24-22(28-20)17-8-9-18(26-3)19(13-17)27-4/h5-9,12-13H,10-11H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIGNRYECHNANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the thiazole derivative with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can include inhibition of signal transduction pathways, induction of apoptosis in cancer cells, or disruption of microbial cell wall synthesis .

Comparison with Similar Compounds

Key Structural Features

Target Compound :

  • Benzamide moiety : 3-Methyl substitution enhances lipophilicity compared to unsubstituted benzamides.
  • Ethyl linker : Balances flexibility and rigidity for optimal interaction with target sites.

Analog 1 : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Lacks the thiazole ring and 3-methyl benzamide substitution.
  • Synthesis : Formed via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C).
  • Key Difference : Absence of thiazole reduces heterocyclic interactions; simpler structure may limit target specificity.

Analog 2 : N-[4-[2-Ethyl-4-(3-methylphenyl)-5-thiazolyl]-2-pyridinyl]benzamide (TAK 715)

  • Structure : Contains a pyridine-thiazole hybrid system with a 3-methylphenyl group.
  • Relevance : Demonstrated kinase inhibition (e.g., p38 MAPK) due to thiazole-pyridine synergy.
  • Comparison : The target compound’s 3,4-dimethoxyphenyl group may enhance π-π stacking compared to TAK 715’s 3-methylphenyl.

Analog 3 : N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide

  • Structure : Replaces benzamide with a sulfonamide group; nitro substitution increases electron-withdrawing effects.
  • Implications : Sulfonamide analogs often exhibit altered solubility and binding kinetics compared to benzamides.

Physicochemical and Spectroscopic Properties

Property Target Compound Rip-B TAK 715 Sulfonamide Analog
Molecular Weight ~423.5 (calc.) 313.38 447.55 463.53
Melting Point Not reported 90°C Not reported Not reported
Key NMR Signals Anticipated: δ 2.3 (CH₃), 3.8 (OCH₃), 7.2–7.5 (Ar-H) δ 3.85 (OCH₃), 7.1–7.3 (Ar-H) δ 2.4 (CH₃), 7.3–8.1 (Ar-H) δ 8.2 (NO₂), 3.9 (OCH₃)
Synthetic Yield Not reported 80% Not reported <50% (inferred from mg-scale synthesis)

Biological Activity

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide is a thiazole derivative with potential biological activity. This compound has garnered attention for its diverse applications in medicinal chemistry, particularly in the realms of antimicrobial, antifungal, and anticancer research.

Chemical Structure and Properties

The compound features a thiazole ring, a benzamide group, and dimethoxyphenyl substituents. Its molecular formula is C22H24N2O3SC_{22}H_{24}N_{2}O_{3}S with a molecular weight of 416.56 g/mol. The IUPAC name is this compound.

PropertyValue
Molecular FormulaC22H24N2O3S
Molecular Weight416.56 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes by binding to their active sites or modulate signal transduction pathways involved in cell proliferation and apoptosis. This interaction can lead to significant biological effects such as:

  • Inhibition of cancer cell growth : By inducing apoptosis in various cancer cell lines.
  • Antimicrobial activity : Disruption of microbial cell wall synthesis.

Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines including Mia PaCa-2 and PANC-1. The compound was found to induce apoptosis and inhibit cell proliferation significantly.

Case Study Example :
In a study evaluating the compound's efficacy against pancreatic cancer cells, it was shown that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers (e.g., caspase activation) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro assays revealed that it possesses significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.62 µg/mL
Escherichia coli31.25 µg/mL
Candida albicans7.81 µg/mL

These results indicate that this compound could serve as a lead compound for further development into antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications on the thiazole ring or the benzamide moiety can significantly influence potency and selectivity.

Key Findings :

  • Dimethoxy Substituents : Enhance lipophilicity and cellular uptake.
  • Thiazole Ring Modifications : Alter enzyme binding affinity.

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